molecular formula C17H14ClN3O4 B11293995 N-(2-chloropyridin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide

N-(2-chloropyridin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B11293995
M. Wt: 359.8 g/mol
InChI Key: NESHOJQEBCKZBQ-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides This compound is characterized by the presence of a chloropyridine moiety, a dimethoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloropyridine Moiety: This step may involve the use of chloropyridine derivatives and coupling reactions.

    Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the oxazole ring.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The chloropyridine moiety is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways or as a potential therapeutic agent.

    Medicine: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloropyridin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide: can be compared with other oxazole carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the chloropyridine and dimethoxyphenyl groups. These structural features may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H14ClN3O4

Molecular Weight

359.8 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C17H14ClN3O4/c1-23-13-6-5-10(8-14(13)24-2)12-9-15(25-21-12)17(22)20-11-4-3-7-19-16(11)18/h3-9H,1-2H3,(H,20,22)

InChI Key

NESHOJQEBCKZBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)NC3=C(N=CC=C3)Cl)OC

Origin of Product

United States

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